molecular formula C20H18N8OS B2508784 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide CAS No. 2034230-99-2

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide

Cat. No.: B2508784
CAS No.: 2034230-99-2
M. Wt: 418.48
InChI Key: CBCUYPAWGFPFEZ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a synthetic chemical compound designed for research applications. This molecule features a complex structure incorporating multiple heterocyclic systems, including a 1,2,4-triazole linked to a pyrimidine core, an azetidine carboxamide, and a 2-methylthiazole moiety. The 1,2,4-triazole fragment is a privileged scaffold in medicinal chemistry, known for its presence in compounds with a range of pharmacological activities. Similarly, pyrimidine derivatives are fundamental structures in drug discovery. While the specific biological activity and mechanism of action for this compound require empirical validation by researchers, its sophisticated design suggests potential as a valuable tool for investigating various biological targets. This product is intended for laboratory research purposes and is not classified as a drug. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all necessary approvals and safety protocols are in place before use.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8OS/c1-13-25-17(9-30-13)15-4-2-3-5-16(15)26-20(29)14-7-27(8-14)18-6-19(23-11-22-18)28-12-21-10-24-28/h2-6,9-12,14H,7-8H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCUYPAWGFPFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties against various pathogens. The compound has been tested against the ESKAPE pathogens, a group known for their antibiotic resistance:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 µg/mL
Klebsiella pneumoniae1 µg/mL
Acinetobacter baumannii0.5 µg/mL
Enterococcus faecium2 µg/mL

These results suggest that the compound demonstrates potent antibacterial activity comparable to established antibiotics like ciprofloxacin.

Antiviral Activity

The compound has also shown promise in antiviral applications. A study focusing on triazole derivatives indicated that certain modifications could enhance activity against viral targets:

Virus Type EC50 (nM) CC50 (µM) Selectivity Index
HIV-10.244.8>20
Influenza ANot specifiedNot specifiedNot specified

While specific data for the compound's antiviral efficacy is limited, the structural similarities with known active compounds suggest potential effectiveness against viral infections .

Anticancer Activity

Preliminary studies on related compounds have indicated potential anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to interact with key cellular pathways involved in tumor growth.

Case Studies

  • Study on ESKAPE Pathogens : A comprehensive screening of various derivatives against the ESKAPE panel revealed that modifications to the triazole and pyrimidine moieties significantly impacted antibacterial potency. The study concluded that specific structural features are crucial for enhancing activity against resistant strains .
  • Antiviral Screening : In a focused antiviral study, a series of triazole derivatives were synthesized and evaluated against HIV strains. The most promising analogs exhibited low cytotoxicity alongside potent antiviral effects, indicating a favorable therapeutic window .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The thiazole moiety contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

A study evaluated a series of thiazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating moderate to high efficacy .

CompoundBacterial StrainMIC (µg/mL)
AE. coli64
BS. aureus32
CP. aeruginosa128

Anticancer Activity

The compound has shown promising results in anticancer applications, particularly against various cancer cell lines.

Case Study: Antitumor Screening

In a screening of thiazole-pyridine hybrids, one derivative demonstrated significant anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil . The structure-function relationship analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against cancer cells.

Cell LineIC50 (µM)Comparison Drug
MCF-75.715-Fluorouracil
HepG210.25Doxorubicin
PC38.90Cisplatin

Anticonvulsant Activity

The anticonvulsant potential of the compound has been investigated through various preclinical models.

Case Study: Electroshock Seizure Test

A recent study assessed the anticonvulsant activity of several derivatives similar to the target compound in electroshock seizure tests. The most potent analog exhibited a median effective dose (ED50) of 24.38 mg/kg, indicating significant anticonvulsant properties .

CompoundED50 (mg/kg)Test Type
D24.38Electroshock
E88.23Chemically Induced

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues (Table 1) include compounds with variations in the pyrimidine substituent, linker groups, or terminal aromatic systems. These modifications influence physicochemical properties, target affinity, and metabolic stability.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₀H₁₈N₈OS* ~422.5 (calculated) 1,2,4-Triazole (pyrimidine), methylthiazole (phenyl) High rigidity (azetidine), potential for kinase inhibition -
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide C₂₂H₂₀FN₇OS 449.5 Pyrazole (pyrimidine), fluorophenylthiazole (ethyl) Fluorine enhances metabolic stability; ethyl linker improves solubility
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide C₁₄H₁₄N₈O₂ 326.31 Oxadiazole (terminal group) Compact structure; oxadiazole may enhance electron-withdrawing effects
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate C₁₄H₁₆ClN₅O₃ 345.76 Chloropyridine, ethoxy group Agrochemical applications; electron delocalization in triazole core
Key Findings from Structural Comparisons

Heterocyclic Substituents :

  • The 1,2,4-triazole group in the target compound (vs. pyrazole in or 1,2,3-triazole in ) may enhance hydrogen-bonding interactions due to additional nitrogen atoms, improving target affinity.
  • Methylthiazole (target) vs. fluorophenylthiazole (): Fluorine in the latter increases electronegativity and metabolic stability but may reduce lipophilicity compared to the methyl group.

Oxadiazole in introduces a polar aromatic system, which could improve solubility but reduce cell permeability compared to thiazole-containing analogues.

Synthetic Considerations :

  • Copper-catalyzed coupling (e.g., in ) and silica gel chromatography () are common methods for analogous compounds. The target compound may require similar strategies for introducing the triazole and thiazole groups.

Biological Implications: Triazole and pyrazole derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Pyrimidine functionalization : Introducing the 1,2,4-triazole group at the 6-position of pyrimidine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Azetidine coupling : The azetidine-3-carboxamide moiety is coupled to the pyrimidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM .
  • Thiazole-phenyl linkage : The 2-(2-methylthiazol-4-yl)phenyl group is introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) . Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol/water) are standard .
Key Reaction Parameters Typical Conditions Yield Range
Pyrimidine-triazole couplingDMF, K₂CO₃, 80°C, 12–24 h35–45%
Azetidine couplingDCM, EDC, HOBt, RT, 6–8 h50–60%
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, DME/H₂O, 70°C, 8 h40–55%

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic techniques is used:

  • ¹H/¹³C NMR : Confirm regiochemistry and purity. For example, azetidine protons resonate at δ 3.8–4.2 ppm, while thiazole protons appear as singlets near δ 7.4–7.6 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z calculated for C₂₀H₁₈N₈O₂S: 452.12; observed: 452.10 [M+H]⁺) .
  • HPLC : Assess purity (>98% using C18 columns, gradient: 10–90% acetonitrile/water) .
Analytical Data Key Observations
¹H NMR (DMSO-d₆)δ 8.62 (s, 1H, triazole), 7.44 (d, J=6.0 Hz, thiazole)
HPLC Retention Time8.2 min (C18, 0.1% TFA in H₂O/MeCN)

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine-triazole coupling step?

  • Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF or NMP) .
  • Microwave-assisted synthesis : Reduce reaction time (from 24 h to 1–2 h) while maintaining yields >40% .
  • DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology .
Optimization Strategy Impact on Yield
Cs₂CO₃ instead of K₂CO₃+15–20% yield improvement
Microwave irradiation (150°C)Time reduction by 90% with comparable yield

Q. How to resolve discrepancies in spectral data during characterization?

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons. For example, azetidine CH₂ groups may overlap with aromatic protons without 2D analysis .
  • HRMS anomalies : Verify isotopic patterns (e.g., chlorine or sulfur presence) and recalibrate using internal standards (e.g., sodium formate) .
  • HPLC impurities : Employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate and identify by-products .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents on the thiazole (e.g., methyl → ethyl) or triazole (e.g., 1H- → 2H- substitution) to assess bioactivity changes .
  • Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical moieties (e.g., azetidine carboxamide) using QSAR models based on IC₅₀ data from enzyme inhibition assays .
SAR Modifications Biological Impact
Thiazole methyl → ethylReduced cytotoxicity (IC₅₀: 12 μM → 25 μM)
Triazole 1H → 2H substitutionLoss of kinase inhibition activity

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to enhance aqueous solubility while maintaining cell viability .
  • Prodrug design : Introduce phosphate or acetyl groups at the azetidine nitrogen to improve bioavailability .

Q. What experimental controls are critical in pharmacological studies?

  • Positive controls : Use staurosporine (kinase inhibition) or cisplatin (cytotoxicity) to validate assay conditions .
  • Vehicle controls : Include DMSO (≤0.1%) to rule out solvent effects on cell viability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

  • Assay variability : Re-evaluate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 h vs. 48 h) that may alter IC₅₀ values .
  • Batch purity differences : Cross-check HPLC data (e.g., 95% vs. 98% purity) and retest biological activity with re-purified batches .

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